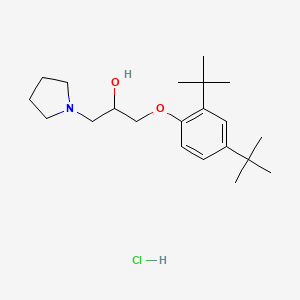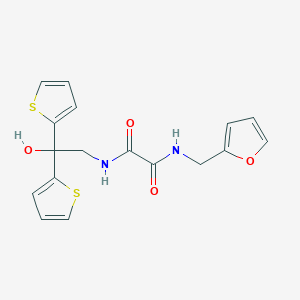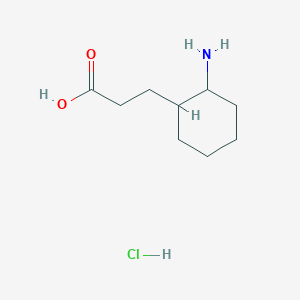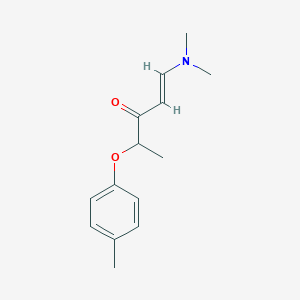![molecular formula C19H18N6O B2981322 4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 329901-27-1](/img/structure/B2981322.png)
4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C17H16N2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was synthesized starting from 4-methoxyaniline via the corresponding N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . The structure of the compound is likely to be crystallized in an orthorhombic system .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the average weight of 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is 296.3205 .Applications De Recherche Scientifique
Antimicrobial Activities
Some novel triazole derivatives, including those related to the specified compound, have been synthesized and screened for their antimicrobial activities. These compounds have demonstrated good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Polymer Modification for Medical Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including structures related to the specified compound, have shown increased swelling properties and thermal stability. These modified polymers exhibited promising biological activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. These studies revealed that such compounds, including analogs of the specified chemical, could offer significant protection against corrosion, highlighting their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Anti-cancer and Anti-inflammatory Activities
The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been carried out, with some compounds showing promising anti-cancer and anti-inflammatory activities. These findings suggest the potential of such compounds, related to the chemical structure of interest, in developing new therapeutic agents (Kaping et al., 2016).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of various heterocyclic compounds using triazole derivatives as intermediates. These studies contribute to the development of novel compounds with potential biological activities, indicating the versatility of triazole derivatives in chemical synthesis (Sindhu et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component of cellular metabolism.
Biochemical Pathways
The compound’s interaction with its target affects the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle. This can have downstream effects on cellular energy production and other metabolic processes .
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-22-23-19(24(13)14-8-10-16(26-2)11-9-14)17-12-21-25(18(17)20)15-6-4-3-5-7-15/h3-12H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWQKHKBRLRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)C3=C(N(N=C3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)
![N-[1-(2-fluorophenyl)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2981243.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)


![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)
![2,4-Dichloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2981251.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2981259.png)


